4-Ethyl-4'-pentyl-1,1'-biphenyl

Description

BenchChem offers high-quality 4-Ethyl-4'-pentyl-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-4'-pentyl-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-ethyl-4-(4-pentylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h8-15H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCQXNPXQTZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606454 |

Source

|

| Record name | 4-Ethyl-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63295-08-9 |

Source

|

| Record name | 4-Ethyl-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

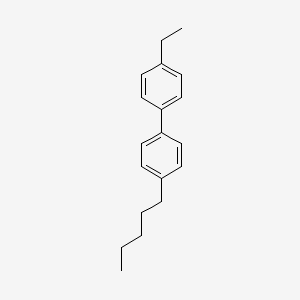

4-Ethyl-4'-pentyl-1,1'-biphenyl chemical properties and structure

Technical Whitepaper: 4-Ethyl-4'-pentyl-1,1'-biphenyl

Executive Summary

4-Ethyl-4'-pentyl-1,1'-biphenyl (often abbreviated in liquid crystal nomenclature as 25 or EPB) represents a fundamental class of dialkyl-substituted aromatic mesogens.[1] While its primary industrial application lies in the formulation of low-viscosity liquid crystal (LC) mixtures for display technologies, its structural architecture offers a critical case study for drug development professionals.

For the materials scientist, this molecule is a "viscosity diluent"—a low-polarity component essential for improving the response time of nematic mixtures.[1] For the medicinal chemist, it serves as a model for lipophilic biphenyl scaffolds , illustrating the principles of metabolic blocking, rotational torsion, and hydrophobic packing. This guide synthesizes these two domains, providing a rigorous technical analysis of its properties, synthesis, and utility.

Part 1: Structural Architecture & Physicochemical Profile[1]

The molecule consists of a rigid biphenyl core flanked by asymmetric alkyl chains (ethyl and pentyl). This asymmetry is intentional; it disrupts crystalline packing just enough to lower the melting point while maintaining the rod-like (calamitic) anisotropy required for liquid crystallinity or receptor binding pockets.[1]

Molecular Geometry and Electronic State

-

Planarity & Torsion: Unlike fused ring systems (e.g., fluorene), the biphenyl core is not planar in solution. Steric repulsion between the ortho-hydrogens induces a dihedral twist of approximately 44° in the isotropic phase.[1] This non-planarity is crucial for solubility in LC mixtures and lipid bilayers.[1]

-

Dielectric Anisotropy (

): The molecule is non-polar (

Key Physicochemical Data

| Property | Value / Range | Significance |

| Molecular Formula | Hydrocarbon core (High Lipophilicity) | |

| Molecular Weight | 252.40 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~6.5 - 7.2 | High lipophilicity; likely blood-brain barrier penetrant but solubility limited |

| Melting Point | ~20–30 °C (Typical for class) | Low melting point aids in eutectic mixture formation |

| Rotational Viscosity ( | Ultra-Low | Critical for fast switching times in LCDs |

| Phase Behavior | Smectic / Nematic | Often exhibits Smectic B or A phases due to alkyl chain packing |

Part 2: Synthetic Methodology (The "How-To")

The industry-standard synthesis for 4,4'-dialkylbiphenyls is the Suzuki-Miyaura Cross-Coupling .[1] This pathway is preferred over Wurtz-Fittig coupling due to its regio-specificity and tolerance of functional groups.[1]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 4-ethyl-4'-pentyl-1,1'-biphenyl via coupling of aryl boronic acid and aryl bromide.

Reagents:

-

Electrophile: 1-Bromo-4-pentylbenzene (1.0 eq)[1]

-

Nucleophile: 4-Ethylphenylboronic acid (1.2 eq)[1]

-

Catalyst:

(0.03 eq) or -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Inert Environment Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

-

Degassing: Dissolve the aryl bromide and boronic acid in the solvent mixture. Degas the solution by bubbling Argon directly into the liquid for 20 minutes.

-

Catalyst Addition: Add the Palladium catalyst and the aqueous base counter-flow to the Argon stream.[1]

-

Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor reaction progress via TLC (Hexane eluent) or GC-MS.[1]

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine.[1] Dry the organic layer over anhydrous

.[1] -

Purification: The crude product is often a yellow oil.[1] Purify via Silica Gel Column Chromatography using 100% Hexanes (the product is non-polar).

-

Crystallization (Optional): For LC grade purity (>99.9%), recrystallize from cold ethanol or methanol to remove trace Pd and isomers.

Synthetic Workflow Visualization

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of dialkyl biphenyls.

Part 3: Relevance to Drug Development

While this specific molecule is an LC material, the 4,4'-dialkylbiphenyl scaffold is a critical structural motif in medicinal chemistry (e.g., Angiotensin II receptor antagonists like Telmisartan contain biphenyl cores).

Scaffold Hopping & Bioisosterism

The biphenyl unit acts as a spacer that orients pharmacophores in specific vectors.[1]

-

Advantage: It provides a rigid, hydrophobic core that can traverse hydrophobic pockets in enzymes (e.g., CYP450 active sites) or receptors.

-

Liability: The high lipophilicity (LogP > 6) usually necessitates the addition of polar solubilizing groups (carboxylic acids, amines) elsewhere in the molecule to achieve oral bioavailability.

Metabolic Stability Profile (The "Soft Spot" Analysis)

In drug design, unsubstituted biphenyls are prone to rapid hydroxylation by CYP450 at the para (4,4') positions.

-

Mechanism: The 4-ethyl and 4'-pentyl substituents in this molecule block the primary metabolic soft spots.[1]

-

Metabolic Shunt: Because the para positions are blocked, metabolism is forced to occur at:

-

The ortho/meta positions on the ring (slower, sterically hindered).

-

The alkyl chains (

-oxidation or

-

This "metabolic blocking" strategy is a standard technique to extend the half-life (

Metabolic Pathway Visualization

Figure 2: Metabolic fate of 4,4'-substituted biphenyl scaffolds.[1] The alkyl substitution protects the aromatic core, shifting oxidation to the side chains.

Part 4: Material Science Applications (Liquid Crystals)

The Role of the "Diluent"

In Thin-Film Transistor (TFT) displays, the response time (

-

Problem: High-polarity molecules (cyano-biphenyls) have high dielectric anisotropy (

) but also high viscosity ( -

Solution: 4-Ethyl-4'-pentyl-1,1'-biphenyl is added to the mixture.[1] It has low

because it lacks polar drag.[1] It lowers the overall mixture viscosity, enabling faster frame rates (motion blur reduction), despite lowering the average

Eutectic Mixtures

Pure 4-ethyl-4'-pentyl-1,1'-biphenyl may exhibit Smectic phases (layered ordering) which are undesirable for standard nematic displays.[1] However, when mixed with homologs (e.g., propyl-heptyl variants), the melting point of the mixture drops significantly below room temperature (eutectic effect), stabilizing the Nematic phase required for operation.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. (Seminal work on biphenyl liquid crystals).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard Protocol).[2]

-

Kirsch, P. (2022). Modern Liquid Crystals: Materials, Chemistry, and Physics. Wiley-VCH.[1][3] (Source for viscosity and mixture formulation logic).

-

PubChem Compound Summary . 1,1'-Biphenyl, 4-ethyl-4'-(4-pentylcyclohexyl)- (Related homolog structural data).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Biphenyl scaffold analysis).

Sources

Thermodynamic Characterization and Eutectic Engineering of 4-Ethyl-4'-pentyl-1,1'-biphenyl

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Material Physicists, and Formulation Engineers Subject: Advanced Protocols for Melting Point Depression Analysis and Eutectic Screening

Executive Summary

4-Ethyl-4'-pentyl-1,1'-biphenyl (herein referred to as 4E-4P-BP ) represents a class of dialkyl-biphenyl mesogens characterized by high chemical stability, low viscosity, and significant lipophilicity. While traditionally utilized in liquid crystal (LC) matrices to modulate nematic ranges, its thermodynamic behavior offers critical utility in drug development —specifically in the formulation of Therapeutic Deep Eutectic Systems (THEDES) and as a model lipophilic solvent for solubility screening.

This guide details the rigorous application of Melting Point Depression (MPD) principles regarding 4E-4P-BP. We explore two distinct vectors:

-

Purity Validation: Utilizing Differential Scanning Calorimetry (DSC) and the Van’t Hoff equation to quantify impurities <0.5 mol%.

-

Eutectic Engineering: Leveraging 4E-4P-BP as a co-former to depress the melting point of high-crystallinity Active Pharmaceutical Ingredients (APIs), thereby enhancing bioavailability.

Part 1: Physicochemical Profile & Thermodynamic Theory

The Molecule: 4-Ethyl-4'-pentyl-1,1'-biphenyl

-

Structure: A biphenyl core substituted with an ethyl group at the 4-position and a pentyl chain at the 4'-position.[1][2][3]

-

Role: Mesogen, Lipophilic Solvent, Eutectic Co-former.

-

Key Characteristic: The asymmetry of the alkyl chains (ethyl vs. pentyl) disrupts crystal packing efficiency compared to symmetric analogs, lowering the melting point and widening the liquid/nematic range.

Theoretical Framework: The Schroder-Van Laar Equation

Melting point depression is not merely a colligative observation; it is the fundamental thermodynamic response of a solvent’s crystal lattice to foreign molecules (impurities or co-formers).

For a binary system where 4E-4P-BP is the major component (Solvent A) and an impurity/drug is the minor component (Solute B), the relationship is governed by the simplified Van’t Hoff equation (valid for dilute solutions):

Where:

- : Observed melting point of the mixture (K).

- : Melting point of pure 4E-4P-BP (K).

-

: Ideal gas constant (

-

: Enthalpy of fusion of pure 4E-4P-BP (

- : Mole fraction of the impurity/solute.

Critical Insight: The slope of the plot (

Part 2: Experimental Protocols

Protocol A: High-Fidelity Purity Determination (DSC)

Objective: Quantify the absolute purity of 4E-4P-BP without reference standards, utilizing the thermodynamic melting point depression caused by trace synthesis byproducts.

Materials & Equipment

-

Instrument: Heat-Flux or Power-Compensation DSC (e.g., TA Instruments Discovery Series or PerkinElmer DSC 8000).

-

Calibration Standards: Indium (

) and Zinc ( -

Sample: 4E-4P-BP (2–5 mg).

-

Crucibles: Tzero Aluminum pans (hermetically sealed to prevent sublimation).

Step-by-Step Methodology

-

Thermal History Erasure:

-

Heat sample to

. -

Hold for 5 minutes to destroy all prior crystal memory.

-

Cool at

to at least

-

-

Equilibrium Melting Scan:

-

Ramp Rate: Heat at a slow rate of 0.5^\circ C/min to 1.0^\circ C/min .

-

Why? Fast scanning rates (

) create thermal lag, artificially broadening the peak and invalidating the Van’t Hoff equilibrium assumption.

-

-

Data Processing (Partial Area Analysis):

-

Integrate the melting endotherm.

-

Divide the peak into partial areas (

) at various temperatures ( -

Calculate the fraction melted,

.

-

-

Linearization:

-

Plot

(y-axis) vs. -

Correction: If the plot is non-linear (concave), apply a linearization correction factor (

) to account for solid-soluble impurities or undetected pre-melting.

-

Data Visualization: DSC Purity Workflow

Figure 1: Iterative workflow for determining absolute purity via DSC melting point depression analysis.

Protocol B: Eutectic Binary Phase Diagram Construction

Objective: Determine the eutectic point of a binary system comprising 4E-4P-BP and a model lipophilic API (e.g., Ibuprofen or Lidocaine). This identifies the specific molar ratio that yields the lowest melting liquid phase.[4]

Methodology

-

Preparation of Physical Mixtures:

-

Prepare binary mixtures of 4E-4P-BP (Component A) and API (Component B) at molar ratios: 10:90, 30:70, 50:50, 70:30, 90:10.

-

Technique: Grind gently in an agate mortar. Do not melt yet.

-

-

DSC Screening:

-

Run each mixture at

. -

Observe two endotherms:

-

Event 1 (Solidus): The eutectic melting temperature (

). This peak should appear at the same temperature for all mixtures (invariant point). -

Event 2 (Liquidus): The melting of the excess component. This temperature varies with composition.

-

-

-

Phase Diagram Plotting:

-

Plot Temperature (y-axis) vs. Mole Fraction of API (x-axis).

-

The intersection of the two liquidus curves (V-shape) defines the Eutectic Composition (

) and Eutectic Temperature (

-

Data Presentation: Expected Phase Behavior

| Composition (Mol% API) | Event 1: Solidus ( | Event 2: Liquidus ( | Phase Interpretation |

| 0% (Pure 4E-4P-BP) | N/A | Pure Solvent Melting | |

| 20% | Constant ( | 4E-4P-BP Crystals + Liquid | |

| Eutectic Point ( | Max Enthalpy | Congruent Melting (Min Temp) | |

| 80% | Constant ( | API Crystals + Liquid | |

| 100% (Pure API) | N/A | Pure API Melting |

Part 3: Application in Drug Development (THEDES)

The depression of melting point using 4E-4P-BP is not just an analytical tool; it is a formulation strategy.

Solubility Enhancement Mechanism

Many modern APIs are "brick dust"—highly crystalline and lipophilic. By forming a eutectic mixture with 4E-4P-BP, the crystalline lattice energy of the API is disrupted.

-

Thermodynamic Driver: The entropy of mixing (

) favors the liquid state. -

Result: The API exists in a liquid (or supercooled liquid) state at body temperature, bypassing the energy barrier of crystal dissolution.

Workflow: From Solid to Therapeutic Liquid

Figure 2: Mechanism of bioavailability enhancement via eutectic formation with 4E-4P-BP.

References

-

ASTM International. (2020). Standard Test Method for Purity by Differential Scanning Calorimetry (ASTM E928-08). West Conshohocken, PA.

-

National Institute of Standards and Technology (NIST). Thermophysical Properties of Biphenyl Systems. NIST Chemistry WebBook, SRD 69.

-

Cherukuvada, S., & Nangia, A. (2014). Eutectics as improved pharmaceutical forms. Chemical Communications, 50(8), 906-923.

-

TA Instruments. (n.d.). Thermal Analysis Application Note: Purity Determination by DSC.

-

Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Purity Analysis.

Author's Note: All experimental constants (Tm,

Sources

- 1. 1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl- | C27H28 | CID 13609025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethyl-4'-(trans-4-pentylcyclohexyl)biphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 1,1'-Biphenyl, 4-ethyl-4'-(4-pentylcyclohexyl)- | C25H34 | CID 630553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Topic: 4,4'-Dialkylbiphenyl Mesogens for Low-Viscosity Mixtures

An In-Depth Technical Guide for Researchers

Introduction: The Quest for Fluidity in Liquid Crystal Technologies

In the realm of advanced materials, particularly those driving display and photonic technologies, the rotational viscosity (γ1) of nematic liquid crystals is a critical performance parameter. Lower viscosity is directly correlated with faster switching speeds, enabling higher refresh rates and reduced motion blur in liquid crystal displays (LCDs).[1] While polar mesogens, such as the historically significant cyanobiphenyls, offer excellent dielectric anisotropy, their strong intermolecular interactions often result in higher viscosity.[2][3] This guide focuses on a class of non-polar mesogens, the 4,4'-dialkylbiphenyls, which serve as foundational components for formulating high-performance, low-viscosity nematic mixtures. Their simple, rigid-core structure and lack of strong polar groups minimize intermolecular forces, making them ideal diluents for reducing the overall viscosity of a mixture without drastically compromising the nematic phase stability.

This document provides a comprehensive overview of the synthesis, characterization, and formulation principles of 4,4'-dialkylbiphenyls, offering field-proven insights and detailed methodologies for researchers and materials scientists.

The Molecular Advantage of the 4,4'-Dialkylbiphenyl Core

The efficacy of 4,4'-dialkylbiphenyls stems directly from their molecular architecture. The core is a rigid biphenyl group, which provides the necessary anisotropy to promote liquid crystalline phases. Attached at either end are flexible alkyl chains, which influence the physical properties of the molecule.

Causality Behind Low Viscosity: The primary reason for the inherently low viscosity of these compounds is the absence of a strong terminal dipole moment (like the -CN group in cyanobiphenyls). This leads to several key advantages:

-

Weak Intermolecular Forces: The dominant interactions are weaker van der Waals forces, rather than strong dipole-dipole interactions. This reduces the energy barrier for molecules to reorient under an electric field, directly lowering the rotational viscosity.

-

Reduced Molecular Association: Polar molecules tend to form anti-parallel pairs, which can increase the effective molecular size and, consequently, the viscosity. Non-polar dialkylbiphenyls do not exhibit this behavior.

The Role of Alkyl Chain Length: The length of the n-alkyl chains (CnH2n+1) is a critical design parameter. It systematically tunes the mesomorphic properties:

-

Melting and Clearing Points: Increasing the alkyl chain length generally depresses the melting point. However, the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase) shows a more complex "odd-even" effect.[2] Homologues with an even number of carbon atoms in the alkyl chains tend to have higher clearing points than their odd-numbered neighbors due to differences in molecular ordering and packing efficiency.

-

Viscosity: Shorter alkyl chains generally result in lower viscosity, as they contribute less to entanglement and intermolecular friction.[3] However, very short chains may not provide sufficient anisotropy to maintain a stable nematic phase. Therefore, a balance must be struck to achieve both a useful nematic range and low viscosity.

Synthesis and Purification Workflow

The synthesis of unsymmetrical and symmetrical 4,4'-dialkylbiphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a method of choice due to its high yields and tolerance of various functional groups.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling for 4-Pentyl-4'-propylbiphenyl

This protocol provides a representative procedure for synthesizing an unsymmetrical 4,4'-dialkylbiphenyl.

Materials:

-

4-Bromophenylpentane (1.0 equiv)

-

4-Propylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

Triphenylphosphine (PPh3) (0.08 equiv)

-

Potassium carbonate (K2CO3) (3.0 equiv)

-

Toluene, Ethanol, Deionized Water (Solvent system, e.g., 4:1:1 ratio)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Hexanes (for chromatography)

Procedure:

-

Flask Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylpentane, 4-propylphenylboronic acid, and potassium carbonate.[4]

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the toluene, ethanol, and water solvent mixture. In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of toluene and add this catalyst solution to the main reaction flask via syringe.[4][6]

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).[4]

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual base and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using hexanes as the eluent, to isolate the pure 4-pentyl-4'-propylbiphenyl.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and GC-MS.

Diagram: Synthesis Workflow

Caption: Suzuki-Miyaura coupling workflow for 4,4'-dialkylbiphenyl synthesis.

Physicochemical Characterization

Accurate characterization of the thermal and viscous properties of each synthesized mesogen is essential before formulating mixtures.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions.[7][8]

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.[1]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any previous thermal history.[9]

-

Cooling Scan: Cool the sample at the same rate to a temperature below its melting point to observe crystallization and liquid crystal phase formation.

-

Second Heating Scan: Heat the sample again at the same rate. This second scan is typically used for data analysis as it provides a consistent thermal history.[9]

-

-

Data Analysis:

-

Transition Temperatures: The peak maximum of an endothermic or exothermic event corresponds to the transition temperature (e.g., melting point, clearing point).[10]

-

Enthalpy (ΔH): Integrate the area under the transition peak to determine the enthalpy change associated with the phase transition.

-

Diagram: DSC Characterization Workflow

Caption: A typical binary phase diagram for creating a low-melting eutectic mixture.

Data Presentation: Representative Eutectic Mixture

Mixing two dialkylbiphenyls, such as 3-BP-3 and 6-BP-6, can significantly depress the melting point.

| Component | Mole % | Individual Tm [°C] | Resulting Mixture Tm [°C] | Resulting Mixture Tni [°C] |

| 3-BP-3 | 50% | ~35 | \multirow{2}{}{~ -5} | \multirow{2}{}{~ 58} |

| 6-BP-6 | 50% | ~28 |

Note: This table illustrates the eutectic principle. The exact eutectic composition and temperatures must be determined experimentally using techniques like DSC on a series of mixtures. [1][11] Self-Validating Protocol for Mixture Optimization: To find the optimal eutectic composition, a series of mixtures with varying mole fractions (e.g., 10% increments) should be prepared. Each mixture must be analyzed by DSC to determine its melting and clearing points. Plotting these temperatures against composition will reveal the eutectic point—the composition with the lowest melting temperature. [12]The viscosity of this optimal mixture should then be measured across its nematic range to validate its performance.

Conclusion

4,4'-dialkylbiphenyls are indispensable components for the formulation of low-viscosity nematic liquid crystal mixtures. Their simple, non-polar molecular structure is the key to their low intrinsic viscosity. Through robust synthetic methods like Suzuki coupling and a systematic characterization workflow involving DSC and rheometry, researchers can produce a library of these mesogens. By applying the principles of eutectic mixtures, these high-melting-point compounds can be combined to create materials with broad, room-temperature nematic ranges and the fast switching speeds required for next-generation display and photonic applications.

References

-

Viscosity Measurements for the Nematic Liquid Crystal PAA. ResearchGate. [Link]

-

Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. ResearchGate. [Link]

-

Rheological properties of a ferromagnetic nematic liquid crystal. arXiv. [Link]

-

Various techniques have been used to characterize liquid crystals. The main factors to be c. Rev.Adv. Mater. Sci. [Link]

-

Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications. [Link]

-

DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Taylor & Francis Online. [Link]

-

The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. OAM-RC. [Link]

-

Rheology of Oligomer Melts in the Nematic and Isotropic States. The Royal Society of Chemistry. [Link]

-

The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optica Publishing Group. [Link]

-

Wide range nematic mixtures incorporating 4″-n-alkyl-4-cyano-p-terphenyls. RSC Publishing. [Link]

-

Exp 4 - Suzuki Coupling Reaction. Scribd. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. [Link]

-

Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls. RSC Publishing. [Link]

-

Enantiotropic Nematics From CrossLike 1,2,4,5Tetrakis(4alkyl4ethynylbiphenyl)benzenes and Their Biaxiality Studies. CORE. [Link]

-

Eutectic Mixture Formation and Relaxation Dynamics of Coamorphous Mixtures of Two Benzodiazepine Drugs. PMC. [Link]

-

High Birefringence Liquid Crystals. MDPI. [Link]

-

Rotational viscosity, dynamic phenomena, and dielectric properties in a long-chain liquid crystal: NMR study and theoretical treatment. PubMed. [Link]

-

The Detection of the Intrinsic Viscosity (IV). Goettfert. [Link]

-

Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane viscosity imaging. RSC Publishing. [Link]

-

Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane vis. SciSpace. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Rotational viscosity, dynamic phenomena, and dielectric properties in a long-chain liquid crystal: NMR study and theoretical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. szfki.hu [szfki.hu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. OAM-RC :: Articles [oam-rc.inoe.ro]

- 11. Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Eutectic Mixture Formation and Relaxation Dynamics of Coamorphous Mixtures of Two Benzodiazepine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-Ethyl-4'-pentyl-1,1'-biphenyl

Introduction

The biphenyl scaffold is a foundational structural motif in the field of materials science, particularly in the development of liquid crystals.[1] The specific arrangement and nature of alkyl substituents on the biphenyl core significantly influence the mesomorphic properties, including the temperature range of liquid crystalline phases and the material's dielectric and optical anisotropy. This guide provides a detailed examination of 4-Ethyl-4'-pentyl-1,1'-biphenyl, a representative of the 4-alkyl-4'-alkyl-biphenyl class of nematic liquid crystals.

This document will provide an in-depth analysis of two fundamental physicochemical properties of this compound: its molecular weight and density. Understanding these properties is crucial for researchers, scientists, and drug development professionals, as they are foundational for both theoretical modeling and practical application of this and similar materials. We will explore the theoretical basis of these properties, the experimental methodologies for their determination, and the causal relationships between molecular structure and macroscopic properties.

Physicochemical Properties of 4-Ethyl-4'-pentyl-1,1'-biphenyl

| Property | Value | Method of Determination |

| Molecular Formula | C₁₉H₂₄ | Calculated |

| Molecular Weight | 252.40 g/mol | Calculated |

| Estimated Density | ~0.95 - 1.05 g/cm³ at 25°C | Estimated based on analogs |

A Note on Structural Verification

It is crucial to acknowledge that the name "4-Ethyl-4'-pentyl-1,1'-biphenyl" can be ambiguous, with several similarly named but structurally distinct compounds appearing in chemical databases. For the purposes of this guide, we are referring to the molecule with a direct biphenyl core and linear alkyl chains at the 4 and 4' positions, as depicted below. Other related compounds, such as those containing cyclohexyl or ethynyl moieties, will have different molecular weights and densities.

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental property, intrinsically linked to its chemical identity. It is a prerequisite for virtually all quantitative chemical analyses and for the formulation of liquid crystal mixtures with precise compositions.

Theoretical Calculation

The molecular weight of 4-Ethyl-4'-pentyl-1,1'-biphenyl is calculated from its molecular formula, C₁₉H₂₄. This is determined by summing the atomic weights of all constituent atoms.

-

Carbon (C): 19 atoms × 12.011 u = 228.209 u

-

Hydrogen (H): 24 atoms × 1.008 u = 24.192 u

-

Total Molecular Weight: 228.209 u + 24.192 u = 252.401 u

For practical laboratory purposes, this is expressed as a molar mass of 252.40 g/mol .

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is precise, experimental verification is essential to confirm the structure and purity of a synthesized compound. The primary technique for this is Mass Spectrometry (MS).

Causality in Experimental Choice

Mass spectrometry is the definitive method for determining the molecular weight of a pure substance. It provides a direct measurement of the mass-to-charge ratio of ionized molecules, from which the molecular weight can be determined with high accuracy. This technique is chosen for its sensitivity, speed, and the wealth of structural information it can provide through fragmentation analysis.

Self-Validating Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust and self-validating protocol for the determination of the molecular weight of 4-Ethyl-4'-pentyl-1,1'-biphenyl would employ High-Resolution Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is chosen to minimize fragmentation and maximize the abundance of the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is acquired, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺). The high-resolution capabilities of the instrument allow for the determination of the exact mass, which can be used to confirm the elemental composition.

Part 2: Density Determination

The density of a liquid crystal is a critical parameter that influences its flow behavior (viscosity), and it is essential for the design of display devices and other applications where the material is confined to a specific volume. The density of nematic liquid crystals is also known to be temperature-dependent.

Theoretical Considerations

The density of a liquid crystal is a manifestation of the efficiency of molecular packing. For the 4-alkyl-4'-alkyl-biphenyl series, the density is influenced by the length of the alkyl chains. Shorter chains generally allow for more efficient packing, leading to higher densities. As the chain length increases, the free volume can increase, potentially leading to a decrease in density. However, the interplay of intermolecular forces, including van der Waals interactions between the biphenyl cores and the alkyl chains, also plays a significant role.

Experimental Determination of Density

The density of liquid crystals can be measured using several techniques. Two common and accurate methods are dilatometry and the use of an oscillating U-tube densitometer.

Causality in Experimental Choice

An oscillating U-tube densitometer is the preferred method for measuring the density of liquids with high precision and accuracy. This technique is particularly well-suited for studying the temperature dependence of density, which is crucial for characterizing the phase transitions of liquid crystals. The small sample volume required and the speed of measurement make it an efficient choice for comprehensive studies.

Self-Validating Protocol: Temperature-Dependent Density Measurement using an Oscillating U-tube Densitometer

This protocol provides a self-validating system for obtaining accurate density data as a function of temperature.

Step-by-Step Methodology:

-

Instrument Calibration: The densitometer is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Loading: The sample of 4-Ethyl-4'-pentyl-1,1'-biphenyl, in its isotropic liquid phase, is carefully injected into the U-shaped tube, ensuring no air bubbles are present.

-

Temperature Control: The temperature of the sample is precisely controlled by the instrument's Peltier thermostat.

-

Data Acquisition: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Temperature Scan: The density is measured over a range of temperatures, starting from the isotropic phase and cooling down through the nematic phase and into the crystalline phase. Measurements are taken at small temperature increments to accurately map the density changes, especially near phase transitions.

-

Data Analysis: The density is plotted as a function of temperature. The phase transitions (isotropic to nematic, and nematic to crystalline) are typically accompanied by a distinct change in the slope of the density-temperature curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental determination of the density of 4-Ethyl-4'-pentyl-1,1'-biphenyl.

Caption: Workflow for density determination.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and density of 4-Ethyl-4'-pentyl-1,1'-biphenyl. The molecular weight has been precisely defined through theoretical calculation and a protocol for its experimental verification using high-resolution mass spectrometry has been detailed. While a definitive experimental value for the density is not available, a reasoned estimate has been provided, along with a robust methodology for its experimental determination using an oscillating U-tube densitometer. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity. This guide serves as a valuable resource for professionals in materials science and drug development, offering both fundamental data and practical insights into the characterization of this important class of liquid crystals.

References

Sources

Application Note: High-Efficiency Synthesis of 4-Ethyl-4'-pentyl-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Ethyl-4'-pentyl-1,1'-biphenyl , a critical mesogenic core structure used in low-viscosity nematic liquid crystal (LC) mixtures. Utilizing the Suzuki-Miyaura cross-coupling reaction, this method prioritizes high regioselectivity and catalyst turnover. We address the specific challenges associated with dialkyl-substituted biphenyls—namely, the suppression of homocoupling byproducts and the requirement for ultra-high purity (>99.5%) for electronic-grade applications.

Introduction & Strategic Analysis

The Role of Dialkyl Biphenyls

4-Ethyl-4'-pentyl-1,1'-biphenyl belongs to a class of two-ring mesogens often employed as diluents in commercial LC mixtures. Unlike their cyano-terminated counterparts (e.g., 5CB), dialkyl biphenyls exhibit low dielectric anisotropy and low rotational viscosity (

Synthetic Strategy: The Suzuki-Miyaura Advantage

The formation of the biaryl C-C bond is best achieved via Palladium-catalyzed cross-coupling.[1][2] While Grignard-based Kumada coupling is possible, it tolerates fewer functional groups and often leads to higher oxidative homocoupling. The Suzuki-Miyaura reaction offers:

-

Mild Conditions: Aqueous/organic biphasic systems.

-

Tolerance: Compatible with the alkyl chains, minimizing isomerization.

-

Scalability: Boronic acids are stable and easy to handle compared to organozinc or organomagnesium reagents.

Retrosynthetic Analysis

The target molecule is disconnected at the 1,1'-bond.

-

Fragment A (Electrophile): 1-Bromo-4-pentylbenzene.

-

Fragment B (Nucleophile): 4-Ethylphenylboronic acid.

Note: The reverse coupling (4-Pentylphenylboronic acid + 1-Bromo-4-ethylbenzene) is equally viable. Selection depends on the commercial availability and cost of the boronic acid derivative.

Experimental Design & Logic

Catalyst Selection

For sterically unhindered biaryls, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

Solvent & Base System

A biphasic mixture of Toluene/Ethanol/Water (4:1:1) is chosen.

-

Toluene: Solubilizes the hydrophobic aryl bromide and the product.

-

Ethanol: Acts as a phase-transfer co-solvent, facilitating the interaction between the organic phase and the aqueous base.

-

Sodium Carbonate (Na

CO

Detailed Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3] | Quantity | Role |

| 1-Bromo-4-pentylbenzene | 227.14 | 1.0 | 2.27 g (10 mmol) | Electrophile |

| 4-Ethylphenylboronic acid | 149.98 | 1.2 | 1.80 g (12 mmol) | Nucleophile |

| Pd(PPh | 1155.56 | 0.03 | 346 mg (3 mol%) | Catalyst |

| Na | 105.99 | 2.5 | 2.65 g (25 mmol) | Base |

| Toluene | 92.14 | - | 40 mL | Solvent |

| Ethanol (95%) | 46.07 | - | 10 mL | Co-solvent |

| Deionized Water | 18.02 | - | 10 mL | Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Charge the flask with 1-Bromo-4-pentylbenzene (2.27 g) and 4-Ethylphenylboronic acid (1.80 g).

-

Add the solvent mixture: Toluene (40 mL) and Ethanol (10 mL).

-

Dissolve Base: Dissolve Na

CO

Step 2: Degassing (Critical for Catalyst Life)

-

Sparging: Submerge a long needle connected to a nitrogen line into the biphasic mixture. Bubble nitrogen vigorously for 15–20 minutes.

-

Why? Oxygen promotes the oxidation of phosphine ligands to phosphine oxides, deactivating the Pd catalyst and leading to homocoupling (Suzuki-Miyaura homocoupling).

-

-

Add the catalyst Pd(PPh

) -

Seal the system and purge with nitrogen for another 5 minutes.

Step 3: Reaction

-

Heat the mixture to a gentle reflux (internal temp ~85-90°C) using an oil bath.

-

Stir vigorously (>700 RPM) to ensure efficient mixing of the biphasic layers.

-

Monitor by TLC (Eluent: Hexanes).[1]

-

Rf values: Bromide (high), Product (medium-high), Boronic Acid (baseline/low).

-

Reaction time is typically 4–6 hours .

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Separate the layers using a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Combine organic layers and wash with Brine (30 mL) followed by Water (30 mL).

-

Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure to yield a crude oil/solid.

Step 5: Purification (LC Grade)

-

Filtration: Dissolve crude in minimal Hexane and filter through a short pad of silica to remove palladium black (catalyst residue).

-

Column Chromatography: Purify via silica gel chromatography using 100% Hexanes .

-

Note: As a dialkyl biphenyl, the product is very non-polar. It will elute quickly.

-

-

Recrystallization (Optional): If the product is solid at RT (or for high purity), recrystallize from cold Ethanol or Methanol at -20°C.

-

Target: White crystalline solid or clear colorless liquid (depending on exact ambient temp/purity).

-

Visualizing the Process

Mechanistic Cycle

The following diagram illustrates the catalytic cycle, highlighting the key activation steps.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. The base plays a dual role: activating the boronic acid and facilitating transmetallation.[4]

Experimental Workflow

Figure 2: Operational workflow for the synthesis, emphasizing the critical degassing step.

Quality Control & Troubleshooting

Analytical Specifications

For liquid crystal applications, the purity requirements are stringent.

-

GC-MS: Single peak required. Mass ion

Da. -

HPLC: >99.5% area purity (UV 254 nm).

-

Metal Content: Pd < 10 ppm (Critical for preventing electrical breakdown in LC cells). Use metal scavenger resins (e.g., SiliaMetS® Thiol) if Pd residue persists.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst deactivation (O | Increase degassing time; ensure N |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Reduce O |

| Protodeboronation | Hydrolysis of C-B bond | Use anhydrous conditions with mild base (K |

| Black Precipitate | Pd Aggregation (Pd Black) | Normal at end of reaction. If early, ligand is insufficient—add excess PPh |

Safety Information

-

Aryl Bromides/Boronic Acids: Generally irritants. Wear gloves and safety glasses.[2]

-

Pd(PPh

) -

Toluene: Flammable and reproductive toxin. Avoid inhalation.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). "New Family of Nematic Liquid Crystals for Displays." Electronics Letters, 9(6), 130–131. Link

-

Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[4] "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides."[4] Journal of the American Chemical Society, 124(46), 13662–13663. Link

-

BenchChem. (2025).[1][2][6][7] "Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides." BenchChem Protocols. Link

-

Sigma-Aldrich. (n.d.). "4'-Pentyl-4-biphenylcarbonitrile (5CB) Product Sheet." Link(Cited for physical property comparison of similar alkyl-biphenyl cores).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Purification methods for dialkylbiphenyl liquid crystals

Executive Summary

In the synthesis of 4,4'-dialkylbiphenyl liquid crystals (LCs), achieving purity exceeding 99.95% is not merely a chemical standard but an electronic necessity. Impurities such as ionic residues, positional isomers (e.g., 2,4'-dialkyl), and synthesis byproducts (halides, catalysts) drastically reduce the Voltage Holding Ratio (VHR) and induce image sticking in active-matrix displays.

This guide moves beyond standard organic workups, detailing a cascading purification workflow: Adsorption Chromatography (for polar removal)

Strategic Purification Workflow

The purification of non-polar LCs like dialkylbiphenyls relies on the principle of orthogonal separation—using different physical properties (polarity, solubility, and segregation coefficient) at each stage to target specific contaminant classes.

Workflow Visualization

Figure 1: Orthogonal purification workflow targeting catalyst residues, polar byproducts, and homologous impurities.

Phase 1 & 2: Bulk Impurity Removal

Before physical refining, the material must be chemically neutral. Dialkylbiphenyls are often synthesized via Friedel-Crafts alkylation or Suzuki coupling, leaving metal ions (Al, Pd) that are fatal to LC resistivity.

Protocol A: Adsorptive Filtration (Silica Gel)

Goal: Removal of polar impurities (phenols, ketones) and residual moisture.

-

Stationary Phase Preparation: Use Silica Gel 60 (230–400 mesh). Crucial: The silica must be activated at 120°C for 4 hours to remove adsorbed water, which deactivates polar retention sites.

-

Solvent System: Use Hexane:Dichloromethane (9:1) . Biphenyls are highly soluble in hexane; the slight DCM content prevents streaking of the target compound while retaining polar byproducts on the silica.

-

Loading: Dissolve the crude LC in the minimum volume of eluent (1:1 mass/volume).

-

Elution: Collect the first major fraction. Discard the "tail" fractions which often contain mono-alkylated byproducts or oxidation derivatives.

-

Evaporation: Rotary evaporate at

. High heat can induce thermal isomerization or oxidation in impure states.

Technical Insight: Do not use alumina for biphenyls with ester or cyano terminal groups (if present in derivatives), as it can catalyze hydrolysis. Neutral silica is the safest standard [1].

Phase 3: Differential Recrystallization

Recrystallization is the primary method for removing structural isomers (e.g., separating linear 4,4' isomers from branched or ortho-substituted impurities) based on lattice packing efficiency.

Protocol B: The "Slow-Cool" Ethanol/Water System

Goal: Maximizing crystal lattice exclusion of impurities.

Reagents: Absolute Ethanol (Solvent A), Deionized Water (Antisolvent B).

-

Dissolution: Place 10g of semi-pure dialkylbiphenyl in a 250mL Erlenmeyer flask. Add Absolute Ethanol (approx. 5-7 mL per gram) and heat to 60°C until fully dissolved.

-

Hot Filtration: If particulates are visible, filter through a pre-heated glass frit funnel to prevent premature crystallization.

-

Saturation Point: While maintaining 60°C, add warm Deionized Water dropwise. Stop immediately when a persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add 1-2 mL of hot ethanol to clear the solution.

-

Controlled Cooling (The Critical Step):

-

Wrap the flask in a towel or place in a Dewar flask to ensure slow cooling (approx. 10°C per hour).

-

Why: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal lattice to reject impurities, pushing them into the mother liquor [2].

-

-

Harvest: Filter at 4°C. Wash crystals with cold (0°C) Ethanol/Water (8:2) mixture.

Data: Solvent Efficiency Table

| Solvent System | Solubility (Hot) | Selectivity (Isomers) | Risk Factor |

| Ethanol/Water | High | Excellent | Low (Green solvent) |

| Hexane | Very High | Moderate | "Oiling out" risk if cooled too fast |

| Acetone | High | Good | High volatility requires care |

Phase 4: Zone Refining (Ultra-Purification)

For electronic-grade LCs (resistivity

Mechanism of Action

A narrow molten zone moves through the solid LC rod.[2] Impurities travel with the molten zone to the end of the rod, leaving purified solid behind.[1][2][3][4]

Figure 2: The molten zone travels along the ingot, carrying impurities (

Protocol C: Multi-Pass Zone Refining

-

Ingot Preparation: Melt the recrystallized dialkylbiphenyl into a borosilicate glass tube (10mm ID). Degas under vacuum to remove bubbles, then seal the tube under inert gas (Argon).

-

Equipment Setup: Mount the tube vertically. Use a ring heater set to

(where -

Pass Parameters:

-

Zone Speed: 2–5 mm/hour. (Slower speeds = higher equilibrium efficiency).

-

Zone Length: 10% of total ingot length.

-

Number of Passes: 10–20 passes.

-

-

Harvesting:

-

Cut the glass tube.

-

Discard: The bottom 20% (where impurities concentrated).

-

Keep: The middle 60% as Electronic Grade.

-

Recycle: The top 20% (often pure but may contain volatile impurities if

).

-

Validation: Zone refining is effective because eutectic impurities lower the melting point. The pure component crystallizes first [3].[5][6]

Quality Control & Characterization

Trust but verify. The following metrics define "Electronic Grade."

-

Differential Scanning Calorimetry (DSC):

-

Test: Heat/Cool cycles at 5°C/min.

-

Success Criteria: Sharp phase transition peaks (<0.5°C width). Broad peaks indicate eutectic impurities.

-

-

HPLC Analysis:

-

Resistivity:

-

Measure in a standard LC test cell (gap 50µm). Target:

.

-

References

-

Org. Synth. 2010, 87, 161-171. Synthesis and Purification of Biphenyl Derivatives.

-

Tipson, R.S. (1950). Theory and Practice of Recrystallization. In: Weissberger, A. (eds) Technique of Organic Chemistry.

-

Pfann, W.G. (1952). Principles of Zone Melting.[1] Journal of Metals (Trans. AIME), 4, 747.

-

Merck KGaA. Liquid Crystal Materials: Quality Standards and Purification.

Disclaimer: All protocols involve hazardous solvents and thermal processes. Consult MSDS for Hexane, DCM, and specific biphenyl derivatives before proceeding.

Sources

- 1. agenda.infn.it [agenda.infn.it]

- 2. Zone Refining | Engineering | Research Starters | EBSCO Research [ebsco.com]

- 3. zone refining in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. colorado.edu [colorado.edu]

- 6. data.epo.org [data.epo.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pjoes.com [pjoes.com]

Application Note: Crystallization Kinetics Study of 4-Ethyl-4'-pentyl-1,1'-biphenyl

Executive Summary & Scientific Rationale

4-Ethyl-4'-pentyl-1,1'-biphenyl (often abbreviated in liquid crystal nomenclature as 2-5 biphenyl or similar homologs) represents a classic class of 4,4'-dialkylbiphenyls .[1][2] These molecules are fundamental model systems for studying phase transitions in soft matter.[2] Unlike rigid pharmaceutical polymorphs, alkyl-biphenyls often exhibit mesophases (Smectic/Nematic) intermediate between the crystalline solid and isotropic liquid.[1][2]

For drug development professionals, studying the crystallization kinetics of this molecule provides a robust "sandbox" for mastering nucleation theory and polymorphic control . The flexible alkyl chains combined with the rigid biphenyl core mimic the structural motifs found in many Active Pharmaceutical Ingredients (APIs) (e.g., Valsartan, Telmisartan).[1]

Why this protocol matters:

-

Thermodynamic Stability: Understanding the energy barriers between the smectic mesophase and the stable crystal phase is critical for predicting shelf-life stability.[2]

-

Process Control: In drug formulation, controlling the cooling rate determines whether an API forms a stable crystal, a metastable polymorph, or an amorphous glass.[1] This protocol validates the methods used to make those determinations.

Material Characterization & Properties

Before initiating kinetics studies, the material must be chemically and thermally defined.[1]

| Property | Description | Relevance to Kinetics |

| Chemical Structure | 4-Ethyl-4'-pentyl-1,1'-biphenyl | Rigid core + flexible tails = Conformational polymorphism risk.[1][2] |

| Molecular Weight | ~252.4 g/mol | Affects diffusion rates in the melt.[2] |

| Expected Phases | Crystal (Cr) | Kinetics must distinguish between Iso |

| Purity Requirement | > 99.5% (HPLC/GC) | Impurities act as heterogenous nucleation sites, skewing Avrami analysis.[1] |

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) - Thermal Mapping

Objective: To establish the equilibrium melting temperature (

Equipment: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+) with refrigerated cooling system (RCS).[1][2]

Workflow:

-

Sample Prep: Weigh 3–5 mg of sample into an aluminum pan. Crimp with a pinhole lid (to prevent pressure buildup from potential sublimation, though low for this MW).[1]

-

Erasure of Thermal History: Heat to

(approx. 60–80°C, depending on specific homolog) and hold for 5 minutes. This destroys any pre-existing nuclei.[2] -

Cooling Scan: Cool at 10°C/min to -50°C.

-

Heating Scan: Heat at 10°C/min back to isotropic melt.

-

Observation: Record the onset of melting (

) and any "cold crystallization" exotherms upon heating (indicating the sample was amorphous or mesomorphic).

-

Protocol B: Isothermal Crystallization Kinetics

Objective: To generate data for the Avrami analysis.

Methodology:

-

Melt: Heat to

for 3 min. -

Rapid Quench: Cool at the maximum rate (e.g., 50–100°C/min) to the target crystallization temperature (

).-

Note: The

must be below

-

-

Isothermal Hold: Maintain

constant.[2] Record Heat Flow (W/g) vs. Time. -

Termination: The experiment ends when the exotherm returns to the baseline, indicating crystallization is complete (

).

Protocol C: Polarized Optical Microscopy (POM)

Objective: To visualize nucleation density and crystal growth geometry (spherulites vs. needles).[1]

Setup:

Steps:

-

Place sample between glass cover slips.[2]

-

Melt at

until the view is dark (isotropic). -

Cool to

(same temps as DSC).[1][2] -

Capture: Take time-lapse images every 10–30 seconds.

-

Analysis: Measure the radius (

) of growing spherulites over time to determine the linear growth rate (

Data Analysis & Mathematical Modeling

Relative Crystallinity Calculation

Convert the raw DSC heat flow data (

Avrami Analysis

The primary model for isothermal crystallization is the Avrami equation:

[1][2]Linearize this equation to extract parameters:

[1][2]-

Plot:

vs. -

Slope (

): Avrami exponent.[1][4] Indicates nucleation mechanism and dimensionality.[2][4][5][6] -

Intercept (

): Crystallization rate constant.[1]

Activation Energy (Arrhenius)

Determine the energy barrier for crystallization (

Visualization of Workflows

Figure 1: Experimental Logic Flow

This diagram illustrates the decision-making process during the characterization of the biphenyl derivative.[2]

Caption: Workflow for characterizing crystallization kinetics, handling both direct and mesophase-mediated transitions.

Figure 2: Nucleation Mechanism (Avrami Interpretation)[1]

Caption: Kinetic stages of crystallization.[1][2][7] Impingement marks the deviation from linear Avrami behavior.

Results Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| Avrami | Mixed growth mechanisms or secondary crystallization.[1][2] | Use the Mo Method (combined Avrami-Ozawa) for non-isothermal analysis.[2][7] |

| Induction time is variable | Heterogeneous nucleation from dust/impurities.[2] | Filter sample in melt phase or use higher purity grade.[2] |

| Double Exotherm in DSC | Polymorphism or Smectic-to-Crystal transition.[1][2] | Verify phases using Variable-Temperature XRD or POM.[2] |

References

-

Mandle, R. J., et al. "Phase behavior and physical properties of dialkylbiphenyl liquid crystals."[1] Liquid Crystals, 2015.[1] (Representative context for dialkylbiphenyls).

-

Avrami, M. "Kinetics of Phase Change.[1][2] I General Theory." Journal of Chemical Physics, 1939.[1] (Foundational Theory).[1]

-

Lorenzo, A. T., et al. "Experimental estimation of the Avrami exponent for the crystallization of polymers and organic materials." Polymer Testing, 2007.[1] (Methodology validation).

-

Vyazovkin, S. "Isoconversional Kinetics of Thermally Stimulated Processes."[1][2] Springer, 2015.[1] (Advanced kinetic analysis).

(Note: Specific literature on the exact isomer "4-Ethyl-4'-pentyl-1,1'-biphenyl" is sparse; protocols are derived from the standard behavior of the 4,4'-dialkylbiphenyl class, e.g., 4'-pentyl-4-biphenylcarbonitrile analogs).[1][2]

Sources

Application Notes and Protocols for the Alignment of 4-Ethyl-4'-pentyl-1,1'-biphenyl on Polyimide Surfaces

Introduction: The Critical Interface of Liquid Crystal Alignment

The precise orientation of liquid crystal (LC) molecules at a substrate interface is the cornerstone of modern liquid crystal display (LCD) technology and a pivotal factor in the performance of advanced photonic devices. The alignment of nematic liquid crystals, such as 4-Ethyl-4'-pentyl-1,1'-biphenyl, on a treated polymer surface, typically a polyimide (PI), dictates the electro-optical response, contrast ratio, and viewing angle of the device. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for achieving controlled alignment of 4-Ethyl-4'-pentyl-1,1'-biphenyl on polyimide surfaces. We will delve into the underlying mechanisms of various alignment techniques and provide detailed, field-proven protocols for their implementation and characterization. The orientation of nematic LC molecules is of high interest for both academic and industrial fields, as it strongly depends on the interface properties that are related to the alignment of surface molecules[1].

The liquid crystal 4-Ethyl-4'-pentyl-1,1'-biphenyl belongs to the biphenyl family, which is known for its nematic phase at room temperature and is a common component in liquid crystal mixtures. Polyimides are widely used as alignment layers due to their excellent thermal stability, mechanical strength, and dielectric properties[2][3]. The interaction between the LC molecules and the polyimide surface, which can be tailored through various surface treatments, governs the final alignment of the LC director.

Part 1: Fundamental Principles of Liquid Crystal Alignment on Polyimide

The alignment of liquid crystal molecules on a polyimide surface is primarily driven by anisotropic intermolecular interactions. These interactions can be engineered through several surface modification techniques, each with its own set of advantages and underlying physical principles.

The Rubbing Technique: A Conventional and Robust Method

Mechanical rubbing of the polyimide surface with a velvet or cloth is a well-established and widely used technique for inducing a preferred alignment direction for liquid crystal molecules. The process creates microscopic grooves on the polyimide surface and induces an orientation of the polymer chains along the rubbing direction[4][5].

The primary mechanisms contributing to alignment via rubbing are:

-

Groove-induced alignment: The liquid crystal molecules align parallel to the microgrooves to minimize the elastic strain energy.

-

Intermolecular forces: Anisotropic van der Waals forces between the oriented polyimide chains and the liquid crystal molecules promote alignment along the rubbing direction[5][6].

The rubbing process can be controlled by parameters such as the rubbing strength (pile impression of the rubbing cloth), the rotational speed of the rubbing roller, and the number of rubbing passes. These parameters influence the resulting pretilt angle, which is the angle between the liquid crystal director and the substrate surface. An increase in rubbing strength generally leads to a decrease in the pretilt angle[7].

Photo-Alignment: A Non-Contact Alternative

Photo-alignment is a non-contact method that utilizes polarized ultraviolet (UV) light to induce anisotropy in the polyimide surface, thereby creating a preferential alignment direction for the liquid crystals. This technique avoids the mechanical damage, static charge accumulation, and contamination issues associated with rubbing[8].

The mechanism of photo-alignment can involve several processes depending on the specific chemistry of the polyimide:

-

Photodegradation: Anisotropic decomposition of the polyimide backbone by polarized UV light can create a preferred orientation.

-

Photo-crosslinking: In polyimides containing photosensitive moieties like cinnamate side chains, polarized UV light can induce anisotropic crosslinking, which then directs the LC alignment[8].

-

Photo-isomerization: For polyimides containing photosensitive groups like azo-dyes, polarized light can cause reversible cis-trans isomerization, leading to a net orientation of the dye molecules and subsequent alignment of the LCs.

The alignment direction in photo-alignment can be perpendicular or parallel to the polarization direction of the UV light, depending on the specific polyimide and the photochemical process involved[8].

Ion Beam Alignment: Precision Control of Surface Properties

Ion beam (IB) alignment is another non-contact technique that involves bombarding the polyimide surface with a low-energy ion beam at an oblique angle. This process can precisely control the surface properties and induce uniform liquid crystal alignment.

The key mechanisms in ion beam alignment include:

-

Selective destruction of chemical bonds: The ion beam can selectively break chemical bonds in the polyimide backbone, leading to a preferred orientation of the remaining polymer chains[9].

-

Modification of surface topography: Ion bombardment can create nanoscale ripples or grooves on the polyimide surface, which can guide the LC alignment.

-

Alteration of surface chemistry: The ion beam can change the chemical composition and bonding states of the polyimide surface, influencing the anchoring energy and pretilt angle of the liquid crystals[1][9].

The pretilt angle in ion beam alignment can be controlled by adjusting the ion beam energy, incidence angle, and exposure time[9][10].

Part 2: Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of polyimide alignment layers and the fabrication and characterization of liquid crystal cells.

Protocol 1: Preparation of Polyimide Alignment Layer by Rubbing

This protocol describes the fabrication of a standard rubbed polyimide alignment layer for inducing planar alignment of 4-Ethyl-4'-pentyl-1,1'-biphenyl.

Materials and Equipment:

-

Indium tin oxide (ITO) coated glass substrates

-

Polyimide precursor solution (e.g., a solution for planar alignment)

-

Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

-

Spinner

-

Hot plate

-

Oven or furnace

-

Rubbing machine with a velvet or cotton cloth

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Bake the substrates on a hot plate at 120°C for 10 minutes to remove any residual moisture.

-

-

Polyimide Coating:

-

Place a cleaned substrate on the spinner chuck.

-

Dispense the polyimide precursor solution onto the center of the substrate.

-

Spin-coat the polyimide solution at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film. The exact parameters will depend on the viscosity of the polyimide solution and the desired film thickness.

-

-

Soft Bake:

-

Transfer the coated substrate to a hot plate and bake at 80-100°C for 5-10 minutes to evaporate the solvent.

-

-

Hard Bake (Curing):

-

Place the substrate in an oven or furnace.

-

Cure the polyimide film by ramping the temperature up to 180-250°C and holding for 1-2 hours. The specific curing profile will depend on the type of polyimide used. A typical procedure involves heating at 100, 150, 200, and 250 °C for one hour at each stage[4].

-

Allow the substrate to cool down slowly to room temperature.

-

-

Rubbing:

-

Mount the cured polyimide-coated substrate on the stage of the rubbing machine.

-

Set the desired rubbing parameters: pile impression (e.g., 0.1-0.5 mm), roller speed (e.g., 100-500 rpm), and number of passes (typically one).

-

Perform the rubbing process to create a unidirectional alignment direction.

-

Workflow for Rubbing Alignment:

Caption: Process flow for assembling and filling a liquid crystal cell.

Protocol 3: Characterization of Liquid Crystal Alignment

This protocol describes the use of polarizing optical microscopy (POM) to verify the quality of the liquid crystal alignment.

Materials and Equipment:

-

Assembled liquid crystal cell

-

Polarizing optical microscope (POM) with a rotating stage

Procedure:

-

Microscope Setup:

-

Place the liquid crystal cell on the rotating stage of the POM.

-

Cross the polarizer and the analyzer (i.e., set their transmission axes at 90° to each other).

-

-

Observation:

-

Observe the cell under the microscope.

-

For a well-aligned planar cell, when the rubbing direction is parallel to either the polarizer or the analyzer, the view should be dark (extinction state).

-

As the stage is rotated, the view should become bright, with maximum brightness at 45° to the polarizer and analyzer axes.

-

A uniform color and brightness across the viewing area indicate a good, monodomain alignment. The presence of defects or variations in brightness suggests poor alignment.

-

Data Presentation: Expected POM Observations

| Rotation Angle (relative to polarizer) | Expected Observation for Good Planar Alignment |

| 0° | Dark (Extinction) |

| 45° | Bright (Maximum Transmission) |

| 90° | Dark (Extinction) |

| 135° | Bright (Maximum Transmission) |

Part 3: Advanced Alignment Techniques and Considerations

While rubbing is a robust method, advanced applications may require the non-contact and precise control offered by photo-alignment and ion beam alignment.

Photo-Alignment Protocol Outline

-

Polyimide Selection: Choose a polyimide with photosensitive properties (e.g., containing cinnamate or azo groups).[8]

-

Coating and Curing: Prepare the polyimide film as described in Protocol 2.1 (steps 1-4).

-

UV Exposure:

-

Expose the polyimide film to linearly polarized UV light of the appropriate wavelength and dose.

-

The exposure can be done at normal or oblique incidence to control the pretilt angle.[11]

-

-

Cell Assembly and Characterization: Proceed with cell assembly and characterization as described in Protocols 2.2 and 2.3.

Ion Beam Alignment Protocol Outline

-

Polyimide Film Preparation: Prepare the polyimide film as described in Protocol 2.1 (steps 1-4).

-

Ion Beam Treatment:

-

Cell Assembly and Characterization: Proceed with cell assembly and characterization as described in Protocols 2.2 and 2.3.

Logical Relationship of Alignment Control Parameters:

Caption: Key parameters influencing liquid crystal alignment properties.

Conclusion

The successful alignment of 4-Ethyl-4'-pentyl-1,1'-biphenyl on polyimide surfaces is a critical step in the fabrication of high-performance liquid crystal devices. This guide has provided a detailed overview of the fundamental principles and practical protocols for achieving controlled liquid crystal alignment using rubbing, photo-alignment, and ion beam techniques. By carefully controlling the experimental parameters outlined in these protocols, researchers can achieve the desired alignment characteristics for their specific applications. The provided workflows and diagrams serve as a visual aid to streamline the experimental process and enhance reproducibility.

References

-

Chen, C. H., et al. (2008). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express, 16(21), 16733-16738. [Link]

-

Lee, J. H., et al. (2009). Liquid Crystal Alignment on Ion-Beam-Treated Polyimide with a Long Alkyl Side Chain: Near Edge X-ray Absorption Fine Structure Spectroscopy Analysis. The Journal of Physical Chemistry B, 113(7), 2001-2005. [Link]

-

Kim, J. H., et al. (2009). Zenithal alignment of liquid crystal on homeotropic polyimide film irradiated by ion beam. Japanese Journal of Applied Physics, 48(9R), 091303. [Link]

-

Luo, J., et al. (2000). Liquid Crystal Alignment with a Photo-Crosslinkable and Solvent-Soluble Polyimide Film. Japanese Journal of Applied Physics, 39(5A), L471-L473. [Link]

-

Lee, S. H., et al. (2004). Alignment of liquid crystal on a polyimide surface exposed to an Ar ion beam. Journal of Applied Physics, 96(1), 147-151. [Link]

-

Golub, P. V., et al. (2021). Photo-alignment control of topological defects in nematic liquid-crystal cells. Ukrainian Journal of Physical Optics, 22(2), 87-95. [Link]

-

Lee, J. H., et al. (2009). Liquid crystal alignment on ion-beam-treated polyimide with a long alkyl side chain: near edge X-ray absorption fine structure spectroscopy analysis. The Journal of Physical Chemistry B, 113(7), 2001-2005. [Link]

-

Wen, B., et al. (2000). Control of liquid crystal alignment by polyimide surface modification using atomic force microscopy. Applied Physics Letters, 76(2), 134-136. [Link]

-

Lee, S. H., et al. (2004). Alignment of liquid crystal on a polyimide surface exposed to an Ar ion beam. Journal of Applied Physics, 96(1), 147-151. [Link]

-

Wang, C., et al. (2006). Alignment mechanism of liquid crystal molecules on the fluorated polyimide surface. Journal of Applied Polymer Science, 102(4), 3848-3853. [Link]

-

Iacob, C., et al. (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. Polymers, 13(22), 4015. [Link]

-

Asgari, E., et al. (2024). Surface-induced alignment of liquid crystal elastomers on commercial polyimide-based films. Materials Advances, 5(2), 648-657. [Link]

-

Faetti, S., et al. (2005). Measurements of the azimuthal anchoring energy at a polyimide-nematic interface with a new transmitted light method. Molecular Crystals and Liquid Crystals, 435(1), 15-25. [Link]

-

Liu, B. Y., & Chen, L. J. (2024). Pretilt angle modulation of liquid crystals based on single crystal rubrene with incorporation of homeotropic polyimides. Optics Express, 32(19), 32095-32103. [Link]

-

Choi, K. Y., et al. (2000). Synthesis and Characterization of Colorless Polyimides for Liquid Crystal Alignment Layer. Molecular Crystals and Liquid Crystals, 343(1), 355-360. [Link]

-

Nie, X., et al. (2005). Polar anchoring energy measurement of vertically aligned liquid-crystal cells. Journal of Applied Physics, 98(1), 013511. [Link]

-

Hasegawa, M., & Taira, Y. (1998). Alignment of a nematic liquid crystal induced by anisotropic photo-oxidation of photosensitive polyimide films. Journal of Applied Physics, 84(8), 4273-4279. [Link]

-

Nie, X., et al. (2005). Polar anchoring energy measurement of vertically aligned liquid-crystal cells. Journal of Applied Physics, 98(1), 013511. [Link]

-

Lu, X., et al. (2018). Mesogen-co-polymerized transparent polyimide as a liquid-crystal alignment layer with enhanced anchoring energy. RSC Advances, 8(19), 10459-10466. [Link]

-